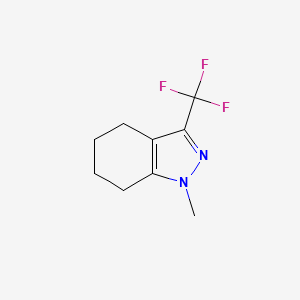
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The trifluoromethyl group in this compound is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecule.
准备方法
The synthesis of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can be achieved through various synthetic routes. One common method involves the reaction of 1-methylindazole with trifluoromethylating agents under specific conditions. For example, the use of trifluoromethyltrimethylsilane in the presence of a base such as tetrabutylammonium fluoride can introduce the trifluoromethyl group into the indazole ring . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
化学反应分析
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound also contains a trifluoromethyl group but differs in its ring structure.
1-Methyl-3-(trifluoromethyl)-1H-indole: Similar to the indazole compound but with an indole ring instead of an indazole ring.
1-Methyl-3-(trifluoromethyl)-1H-benzimidazole: Contains a benzimidazole ring, which is another type of fused heterocyclic ring system.
The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.
生物活性
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.
- Molecular Formula : C8H9F3N
- Molecular Weight : 190.166 g/mol
- Melting Point : 121.9 °C
- Boiling Point : 255.6 °C (predicted)
- Density : 1.345 g/cm³ (predicted)
- LogP : 2.30730 (indicating moderate lipophilicity)
Anticancer Properties
Research has indicated that indazole derivatives exhibit significant anticancer activity. For instance, compounds containing the indazole scaffold have been shown to inhibit various kinases associated with cancer proliferation. In particular:
- Inhibition of Kinases : Several studies have reported that indazole derivatives can selectively inhibit kinases such as CHK1, CDK2, and BRAF. For example, a related compound demonstrated an IC50 of 8.3 nM against HL60 cell lines and 1.3 nM against HCT116 cell lines .
Anti-inflammatory Effects
Indazole derivatives have also been evaluated for their anti-inflammatory properties:
- A study identified several indazole-based compounds that displayed significant anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the indazole ring:
- Fluorine Substituents : The presence of trifluoromethyl groups has been associated with increased potency against certain cancer cell lines .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a series of indazole derivatives, including those similar to this compound. Results indicated that these compounds could effectively delay tumor growth in xenograft models while maintaining acceptable safety profiles in mice .
Case Study 2: Kinase Inhibition
Another investigation focused on the kinase inhibition properties of various indazole derivatives. The study revealed that specific modifications to the indazole structure could enhance selectivity towards kinases involved in tumor growth regulation .
Summary of Biological Activities
| Activity Type | Target/Effect | IC50 Values (nM) |
|---|---|---|
| Anticancer Activity | HL60 Cell Line | 8.3 |
| HCT116 Cell Line | 1.3 | |
| Anti-inflammatory | Various Targets | Comparable to Diclofenac |
| Kinase Inhibition | CHK1, CDK2, BRAF | Varies by compound |
属性
IUPAC Name |
1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-14-7-5-3-2-4-6(7)8(13-14)9(10,11)12/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLJDHZZLLJTBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














